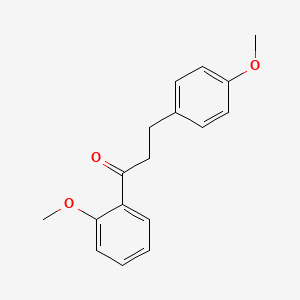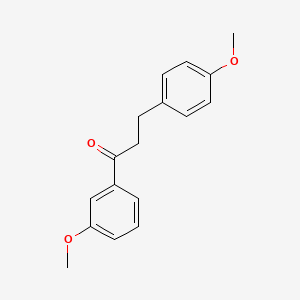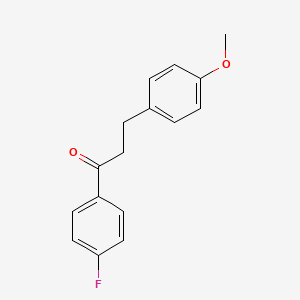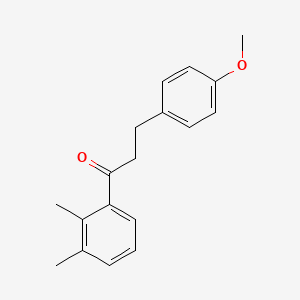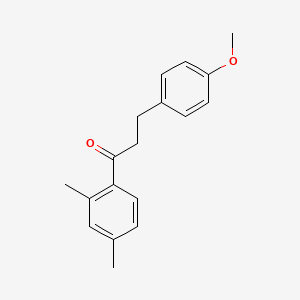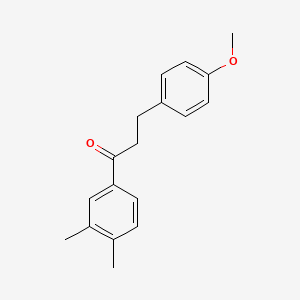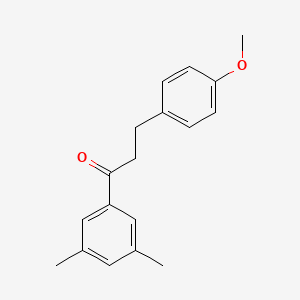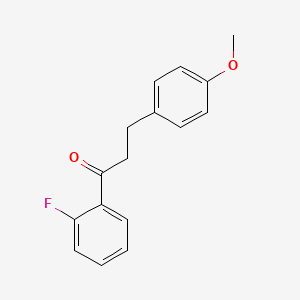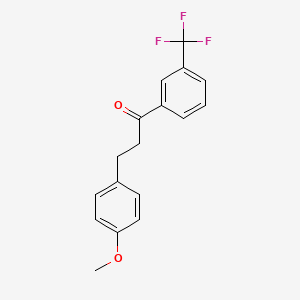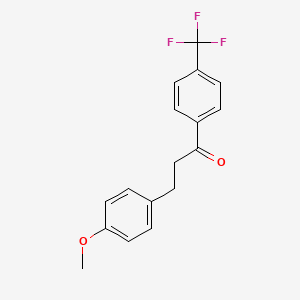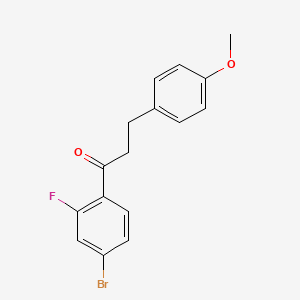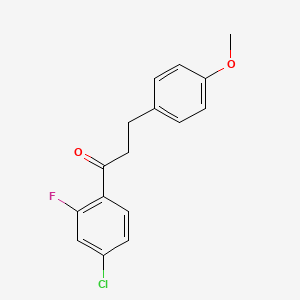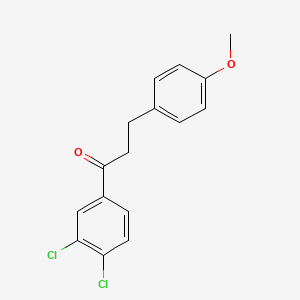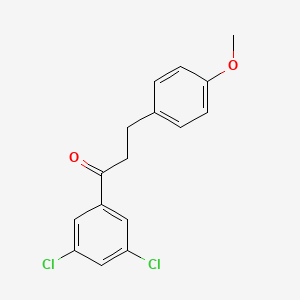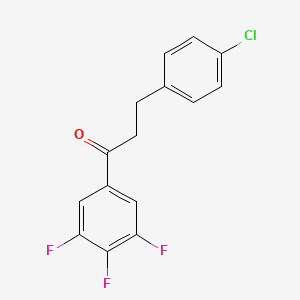
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The chemical properties might include reactivity and stability.Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Chemical Studies
Research has been conducted on the molecular geometry and chemical reactivity of similar compounds to 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone, focusing on their spectral analysis and quantum chemical studies. These studies include synthesizing and analyzing the molecular structure using techniques like FT-IR, NMR, and X-ray diffraction, along with computational calculations (Satheeshkumar et al., 2017).
Optical and Dielectric Properties
The effects of internal linkage groups of similar fluorinated compounds on optical and dielectric properties have been studied. This research is crucial in understanding how different chemical groups affect the properties of materials, potentially leading to applications in material science and engineering (Jang et al., 2007).
Molecular Docking and Biological Activity
Studies involving molecular docking and quantum chemical calculations have been conducted on similar compounds. These studies focus on understanding the biological activity of these compounds, which is important for potential pharmaceutical applications (Viji et al., 2020).
Structure and Dynamics Studies
Research on the structure and dynamics of crystals containing similar molecules has been conducted using techniques like nuclear quadrupole resonance and nuclear magnetic resonance. This research provides insights into the physical properties of these compounds (Nakayama et al., 1995).
Antipathogenic Activity
The antipathogenic activity of new thiourea derivatives of similar compounds has been explored. This research is significant in developing new antimicrobial agents with specific properties (Limban et al., 2011).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with handling it. It includes information on how to safely store and dispose of the compound.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound that have not yet been explored, or ways to improve its synthesis or properties.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMBDUQMHMWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644502 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898788-51-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

